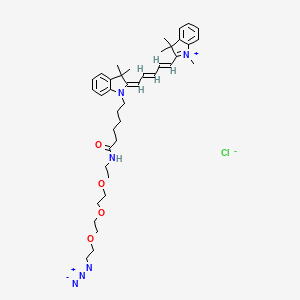

Cy5-PEG3-Azide

Beschreibung

Eigenschaften

Molekularformel |

C40H55ClN6O4 |

|---|---|

Molekulargewicht |

719.4 g/mol |

IUPAC-Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide chloride |

InChI |

InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H |

InChI-Schlüssel |

IPFARVGHBHWPPX-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>96% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO, DMF, DCM |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cy5-PEG3-azide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Cy5-PEG3-Azide in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cy5-PEG3-Azide has emerged as a powerful chemical tool in molecular biology, enabling the precise fluorescent labeling of biomolecules through a highly efficient and bioorthogonal reaction known as click chemistry. This guide provides an in-depth overview of its core principles, applications, and detailed protocols for its use in laboratory settings.

Introduction to this compound

This compound is a tripartite molecule designed for targeted fluorescent labeling. Each component plays a critical role:

-

Cy5 (Cyanine 5) : A bright, far-red fluorescent dye. Its excitation and emission properties in the red end of the spectrum (~650 nm excitation, ~670 nm emission) are advantageous as they minimize background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1]

-

PEG3 (Polyethylene Glycol, 3 units) : A short, hydrophilic linker. The PEG spacer enhances the water solubility of the entire molecule and provides a flexible spacer arm that reduces steric hindrance between the dye and the target biomolecule.[2][3]

-

Azide (B81097) (-N₃) : A functional group that serves as a chemical handle for "click chemistry." The azide group is largely inert in biological systems but reacts specifically and efficiently with alkyne groups.[4][5]

This combination makes this compound a versatile reagent for attaching a fluorescent reporter to a wide array of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans.

The Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole ring, covalently linking the this compound to an alkyne-functionalized target molecule.

The key features of the CuAAC reaction are:

-

High Specificity : The azide and alkyne groups react exclusively with each other, ignoring other functional groups present in complex biological samples.

-

High Efficiency : The reaction proceeds rapidly and quantitatively under mild, aqueous conditions, often at room temperature.

-

Biocompatibility : The reaction can be performed in buffers and even on the surface of living cells with minimal toxicity, especially when using a copper-chelating ligand like THPTA to protect cells.

Key Applications and Methodologies

Metabolic Labeling and Imaging

A powerful strategy for studying dynamic cellular processes is metabolic glycoengineering. In this approach, cells are cultured with a modified sugar precursor containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes process this sugar and incorporate it into newly synthesized glycans on the cell surface. These azide-tagged glycans can then be fluorescently labeled by adding this compound's alkyne-containing counterpart (e.g., DBCO-Cy5) for copper-free click chemistry or by using CuAAC on fixed cells. This enables the visualization and tracking of glycan trafficking, localization, and expression patterns in health and disease.

Site-Specific Protein Labeling

Researchers can introduce alkyne-bearing non-canonical amino acids (ncAAs) into a protein of interest at a specific site using genetic code expansion technology. This creates a unique chemical handle on the protein that can be selectively targeted with this compound. This method allows for precise control over the labeling site, enabling applications such as:

-

Fluorescence Resonance Energy Transfer (FRET) studies to measure molecular distances.

-

Super-resolution microscopy to visualize protein localization with high precision.

-

Tracking protein dynamics in living cells.

Proteomics and Target Identification

In chemical proteomics, alkyne-modified small molecule probes or drugs can be used to identify their protein targets within a complex cell lysate. After the probe binds to its target, this compound is added to the lysate along with the CuAAC catalyst system. The Cy5 tag allows for the visualization of the probe-protein conjugate by in-gel fluorescence, facilitating its identification and subsequent analysis by mass spectrometry.

Quantitative Data Summary

For successful experimental design, it is crucial to understand the quantitative properties of the Cy5 fluorophore and the typical parameters for the labeling reaction.

Table 1: Spectroscopic Properties of Cy5 Fluorophore

| Property | Value | Reference(s) |

| Excitation Maximum (λ_max) | ~646-651 nm | |

| Emission Maximum (λ_em) | ~662-670 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.27 |

Table 2: Typical Parameters for In Vitro CuAAC Labeling

| Parameter | Recommended Range | Notes | Reference(s) |

| Alkyne-Biomolecule Conc. | 1-10 µM | Higher concentrations can improve reaction speed. | |

| This compound Conc. | 20-50 µM | A 4-10 fold molar excess over the biomolecule is common. | |

| CuSO₄ Conc. | 50-100 µM | The source of the catalytic Cu(I) ions. | |

| Ligand (e.g., THPTA) Conc. | 250-500 µM | Used in a 5:1 ratio with CuSO₄ to stabilize Cu(I) and reduce cytotoxicity. | |

| Reducing Agent (Na-Ascorbate) | 2.5-5 mM | Freshly prepared. Reduces Cu(II) to the active Cu(I) state. | |

| Reaction Time | 30-60 minutes | Can proceed overnight at 4°C for sensitive proteins. | |

| Temperature | Room Temperature (20-25°C) | Gentle conditions preserve protein structure. |

Detailed Experimental Protocols

Protocol 1: General Labeling of an Alkyne-Modified Protein in Solution

This protocol describes a general method for labeling a purified protein that has been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

DMSO (anhydrous).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

THPTA ligand stock solution (e.g., 100 mM in water).

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, must be freshly prepared ).

-

Purification system (e.g., spin desalting column or SEC column).

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 1-10 mM stock solution.

-

Prepare fresh Sodium Ascorbate solution immediately before use.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to achieve a final concentration of 20-40 µM (or a 5-10 fold molar excess over the protein).

-

-

Prepare the Catalyst Premix:

-

In a separate tube, mix the THPTA stock solution and the CuSO₄ stock solution. A 5:1 ligand-to-copper ratio is common. For example, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Let this mixture stand for a few minutes.

-

-

Initiate the Reaction:

-

Add the catalyst premix to the protein/azide mixture.

-

Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of ~2.5-5 mM. Vortex briefly to mix.

-

-

Incubation:

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove the unreacted this compound and catalyst components by purifying the labeled protein.

-

For rapid purification of samples <100 µL, use a spin desalting column according to the manufacturer's instructions.

-

For larger volumes or higher purity, use a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

-

-

Quantification (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

-

Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein. An optimal DOL is often between 2 and 4 to avoid fluorescence quenching.

-

Protocol 2: Metabolic Labeling and Detection of Glycoproteins in Cultured Cells

This protocol outlines the metabolic incorporation of an azido-sugar into cellular glycans, followed by copper-free click chemistry for fluorescent detection on live cells.

Materials:

-

Mammalian cells in culture (e.g., HeLa, A549).

-

N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).

-

DBCO-Cy5 (or another strained alkyne-Cy5 conjugate).

-

DMSO.

-

Complete cell culture medium.

-

PBS (pH 7.4).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Metabolic Labeling:

-

Prepare a 10-50 mM stock solution of Ac₄ManNAz in sterile DMSO.

-

Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips for microscopy).

-

Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Include a negative control of cells cultured with DMSO alone.

-

Incubate the cells for 2-3 days at 37°C in a humidified 5% CO₂ atmosphere to allow for metabolic incorporation.

-

-

Fluorescent Labeling (Click Reaction):

-

Prepare a 1 mM stock solution of DBCO-Cy5 in DMSO.

-

Wash the cells twice with warm, serum-free medium or PBS to remove unincorporated Ac₄ManNAz.

-

Dilute the DBCO-Cy5 stock solution in serum-free medium to a final working concentration of 10-50 µM.

-

Add the DBCO-Cy5 solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unreacted DBCO-Cy5.

-

If desired, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes) and counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-680 nm). Alternatively, harvest cells for analysis by flow cytometry.

-

References

An In-depth Technical Guide to Cy5-PEG3-Azide for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Cy5-PEG3-Azide, a versatile fluorescent probe essential for advanced biological research and drug development. It includes detailed experimental protocols for its application in bioconjugation and visualizations of its structure and utility in cellular imaging.

Core Properties of this compound

This compound is a near-infrared (NIR) fluorescent dye functionalized with a triethylene glycol (PEG3) linker and a terminal azide (B81097) group. This combination of features makes it a powerful tool for "click chemistry," enabling the precise and stable labeling of alkyne-modified biomolecules. The Cy5 fluorophore offers excellent brightness and photostability, with excitation and emission spectra that minimize autofluorescence from biological samples.[1] The hydrophilic PEG spacer enhances solubility in aqueous media and reduces non-specific binding, which is critical for in vivo and in vitro applications.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various commercial suppliers.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₅ClN₆O₄ | [1] |

| Molecular Weight | ~719.4 g/mol | [1] |

| Excitation Maximum (λex) | ~646 nm | [1] |

| Emission Maximum (λem) | ~662 nm | [1] |

| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [1] |

| Solubility | DMSO, DMF, DCM; low solubility in water | [1] |

| Storage Conditions | -20°C, protect from light | [1] |

Chemical Structure

The chemical structure of this compound consists of the Cy5 core, a flexible PEG3 linker, and a reactive azide group.

Caption: Chemical structure of this compound.

Applications in Bioconjugation via Click Chemistry

This compound is primarily utilized in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent labeling of alkyne-containing biomolecules, such as proteins, nucleic acids, and glycans, with high specificity and efficiency under mild, aqueous conditions.[2] This makes it an invaluable tool for visualizing and tracking biological processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific click chemistry reaction that requires a copper(I) catalyst. This method is widely used for labeling biomolecules in fixed cells or in vitro.

Caption: Workflow of CuAAC using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN). The absence of a toxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms.

Caption: Workflow of SPAAC using this compound.

Experimental Protocols

The following are generalized protocols for labeling proteins in cell lysates and for staining fixed cells using this compound. Optimization may be required for specific applications.

Protocol for Labeling Proteins in Cell Lysate (CuAAC)

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with this compound.

Materials:

-

Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

-

This compound (1 mM stock in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

-

Copper(II) sulfate (CuSO₄) (20 mM in water)

-

Sodium ascorbate (300 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

In a microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS.

-

Add the this compound stock solution to a final concentration of 20 µM. The optimal concentration may range from 5 µM to 50 µM and should be determined empirically.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.

-

Incubate the reaction for 30 minutes at room temperature with continuous mixing.

-

Precipitate the labeled proteins by adding 3 mL of cold (-20°C) methanol (B129727), followed by 0.75 mL of chloroform (B151607) and 2.1 mL of water.

-

Incubate at -20°C for 1 hour.

-

Centrifuge for 10 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer.

-

Add 450 µL of cold methanol to the protein pellet, vortex briefly, and centrifuge again.

-

The resulting protein pellet can be resolubilized in an appropriate buffer for downstream analysis (e.g., SDS-PAGE).

Protocol for Staining Fixed and Permeabilized Cells (CuAAC)

This protocol provides a general procedure for labeling alkyne-modified biomolecules in fixed cells.

Materials:

-

Cells grown on coverslips, fixed, and permeabilized

-

Alkyne-containing metabolic label (e.g., EdU for DNA, OPP for protein) incorporated into cells

-

This compound (1 mM stock in DMSO)

-

THPTA (100 mM in water)

-

CuSO₄ (20 mM in water)

-

Sodium ascorbate (300 mM in water, freshly prepared)

-

PBS, pH 7.4

Procedure:

-

Prepare the "Click Reaction Cocktail" immediately before use. For each coverslip, mix the following in order:

-

178 µL PBS

-

2 µL of 20 mM CuSO₄

-

2 µL of 100 mM THPTA

-

1 µL of 1 mM this compound (final concentration ~5 µM, can be optimized)

-

10 µL of 300 mM sodium ascorbate

-

-

Wash the fixed and permeabilized cells twice with PBS.

-

Remove the wash buffer and add 200 µL of the Click Reaction Cocktail to each coverslip.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for the Cy5 dye.

Visualization of a Labeled Biological Process

This compound is instrumental in visualizing dynamic cellular processes. For instance, it can be used to track the internalization of a cell surface receptor. In this scenario, a ligand for the receptor is modified with an alkyne group. Cells are then treated with the alkyne-ligand, which binds to the receptor. Subsequently, this compound is added, and through a click reaction, the receptor-ligand complex is fluorescently labeled, allowing for its visualization as it is internalized by the cell.

Caption: Tracking receptor internalization with this compound.

This technical guide provides a foundational understanding of this compound and its applications. For specific research needs, further optimization of the provided protocols is recommended.

References

The Pivotal Role of the PEG Linker in Cy5-PEG3-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cy5-PEG3-Azide, a versatile fluorescent probe, with a specific focus on the critical function of its polyethylene (B3416737) glycol (PEG) linker. Understanding the distinct contributions of the Cy5 fluorophore, the PEG3 spacer, and the azide (B81097) reactive group is paramount for the successful design and execution of experiments in bioconjugation, cellular imaging, and drug delivery.

Core Components and Their Functions

This compound is a trifunctional molecule meticulously designed for bio-orthogonal labeling. Each component has a distinct and synergistic role:

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its spectral properties in the far-red spectrum minimize background autofluorescence from biological samples, leading to an improved signal-to-noise ratio in imaging applications.

-

PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker. This component is central to the enhanced performance of the molecule.

-

Azide (-N3): A highly specific reactive group. The azide moiety enables the covalent attachment of the Cy5-PEG probe to molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO, BCN) via "click chemistry". This reaction is bio-orthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[1]

The Defining Influence of the PEG3 Linker

The primary roles of the PEG3 linker are:

-

Enhanced Hydrophilicity and Solubility: Many organic fluorophores, including Cy5, are inherently hydrophobic. This can lead to aggregation and poor solubility in aqueous buffers used for biological experiments. The hydrophilic nature of the PEG linker significantly improves the water solubility of the entire molecule, preventing aggregation and ensuring its availability for reaction.[3]

-

Reduced Non-Specific Binding: The PEG linker creates a hydrated molecular cloud around the Cy5 dye. This "shielding" effect minimizes non-specific hydrophobic and electrostatic interactions with proteins and cell membranes, leading to a significant reduction in background signal and a corresponding increase in the signal-to-noise ratio during imaging experiments.

-

Improved Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is non-toxic and generally does not elicit an immune response. By masking the core molecule, the PEG linker can reduce the potential for the conjugate to be recognized and cleared by the immune system, a critical factor in in vivo applications.

-

Flexible Spacer Arm: The PEG3 linker provides a flexible spacer between the Cy5 fluorophore and the target molecule. This spatial separation minimizes the risk of the bulky dye interfering with the biological activity of the labeled molecule, such as a protein's binding to its receptor. It can also reduce quenching effects that may occur when the fluorophore is in close proximity to certain amino acid residues.

Quantitative Physicochemical Properties of this compound

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.

| Property | Value | Reference |

| Molecular Weight | 719.36 g/mol | [4] |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, DMF; low solubility in water |

Expected Impact of PEG3 Linker on Performance

Based on studies of similar PEGylated fluorescent probes, the following table illustrates the anticipated improvements conferred by the PEG3 linker compared to a non-PEGylated Cy5-Azide.

| Parameter | Cy5-Azide (Hypothetical) | This compound (Expected) | Rationale |

| Aqueous Solubility | Low | Moderate to High | The hydrophilic ethylene (B1197577) oxide units of PEG increase solubility. |

| Lipophilicity (LogP) | Higher | Lower | The PEG linker decreases the overall lipophilicity of the molecule. |

| Non-Specific Binding | Higher | Lower | The hydrated PEG chain provides a shielding effect. |

| Signal-to-Noise Ratio | Lower | Higher | Reduced non-specific binding leads to lower background fluorescence. |

| In Vivo Circulation Time | Shorter | Longer (with longer PEGs) | The hydrodynamic radius is increased, reducing renal clearance. While PEG3 has a modest effect, longer PEG chains significantly extend circulation time. |

| Immunogenicity | Potential for immune response | Reduced | PEGylation can mask antigenic epitopes. |

Experimental Protocols and Workflows

The azide group on this compound allows for its conjugation to alkyne-modified molecules through two primary "click chemistry" pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Workflow for Bioconjugation

The following diagram illustrates a generalized workflow for labeling a target molecule with this compound.

Caption: A generalized workflow for a typical bioconjugation experiment.

Detailed Protocol for CuAAC Labeling of Proteins

This protocol is adapted for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Protein Labeling Buffer (containing CuSO4 and a stabilizing ligand like THPTA)

-

Ascorbic acid (freshly prepared 50 mM solution in water)

-

Inert gas (Argon or Nitrogen)

-

Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a fresh 50 mM solution of ascorbic acid in water. This solution is prone to oxidation and should be used within the same day.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution. The volume should not exceed one-third of the final reaction volume.

-

Add the 1.5x Protein Labeling Buffer to the protein solution and vortex gently.

-

Add the this compound stock solution. A 3-10 fold molar excess of the dye over the protein is typically recommended. Vortex gently to mix.

-

-

Degassing (Optional but Recommended):

-

To prevent oxidation of the copper catalyst, degas the reaction mixture by gently bubbling a stream of inert gas (argon or nitrogen) over the surface of the liquid for 10-20 seconds.

-

-

Initiate the Reaction:

-

Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Briefly flush the tube with inert gas and cap it tightly.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 8-16 hours, protected from light.

-

-

Purification:

-

Purify the Cy5-labeled protein conjugate from excess dye and reaction components using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and SDS-PAGE.

-

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a this compound labeled ligand binds to a cell surface receptor, initiating a downstream cascade.

Caption: A hypothetical receptor-mediated signaling pathway.

Conclusion

The PEG3 linker in this compound is not merely a spacer but a critical component that significantly enhances the molecule's utility and performance in biological research. Its ability to improve solubility, reduce non-specific binding, and provide a flexible attachment point makes this compound a superior tool for the precise and sensitive fluorescent labeling of biomolecules. For researchers in drug development and molecular biology, a thorough understanding of the role of this linker is essential for designing robust and reliable assays, from in vitro bioconjugation to in vivo imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N'-bis-(azide-PEG3)-Cy5, 2107273-46-9 | BroadPharm [broadpharm.com]

- 4. chemscene.com [chemscene.com]

Unlocking Precision in Bioconjugation: A Technical Guide to Cy5-PEG3-Azide in Click Chemistry

For Immediate Release

AUSTIN, Texas – In the intricate landscape of biomedical research and drug development, the ability to precisely tag and track biomolecules is paramount. Cy5-PEG3-Azide has emerged as a powerful tool, leveraging the efficiency and specificity of click chemistry to label and visualize a wide array of molecular targets. This in-depth technical guide elucidates the mechanism of action of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this versatile reagent into their workflows.

This compound is a trifunctional molecule meticulously designed for modern bioconjugation. At its core is the Cyanine5 (Cy5) fluorophore, a bright, far-red fluorescent dye ideal for imaging applications due to its high extinction coefficient and favorable spectral properties that minimize background fluorescence in biological samples.[1][2] This is connected to a short polyethylene (B3416737) glycol (PEG3) linker, a hydrophilic spacer that enhances solubility in aqueous environments and reduces steric hindrance, thereby facilitating efficient reactions.[3][4] The molecule is armed with a terminal azide (B81097) group, the key functional moiety that enables its participation in highly selective click chemistry reactions.[3][4]

The Core Mechanism: Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they occur without interfering with native biological processes.[5][6] this compound is primarily employed in two major types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for ligating an azide with a terminal alkyne to form a stable triazole linkage.[5][7] This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8] The presence of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect the target biomolecule from damage by reactive oxygen species.[9]

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[8] CuAAC offers rapid reaction kinetics and is highly specific, making it a robust method for labeling proteins, nucleic acids, and other biomolecules that have been functionalized with a terminal alkyne.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, particularly in living cells or in vivo, SPAAC provides a powerful alternative.[10] This reaction obviates the need for a metal catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[10][11] The inherent ring strain of these molecules provides the driving force for the reaction with an azide to form a stable triazole.[12]

While generally slower than CuAAC, the biocompatibility of SPAAC makes it the preferred method for live-cell imaging and in vivo studies.[13] The choice between DBCO and BCN can be guided by the desired reaction kinetics and the stability of the cyclooctyne.[10][11][12]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. This data is essential for designing and quantifying fluorescence-based experiments.

| Property | Value | Reference |

| Molecular Weight | 719.36 g/mol | [14] |

| Excitation Maximum (λex) | 646 nm | [1][2] |

| Emission Maximum (λem) | 662 nm | [1][2] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (est.)* | 0.2 | [2] |

| Value for Cy5 Azide, expected to be similar for this compound. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for labeling proteins via CuAAC and live cells via SPAAC.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol outlines the general steps for labeling a protein containing a terminal alkyne with this compound.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (or other suitable organic solvent)

-

Copper(II) Sulfate (CuSO₄) solution

-

THPTA ligand solution

-

Sodium Ascorbate solution (freshly prepared)

-

Spin desalting columns for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 300 mM stock solution of Sodium Ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with PBS to the desired final concentration.

-

Add the this compound stock solution to achieve a final concentration typically in the range of 2-10 molar excess relative to the protein.

-

Add the THPTA solution to a final concentration of 5 times the copper concentration.

-

Add the CuSO₄ solution to a final concentration of 50-500 µM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules using a spin desalting column according to the manufacturer's instructions.[15]

-

-

Characterization:

Protocol 2: SPAAC Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Live cells with azide-modified surface glycans

-

DBCO-functionalized fluorescent probe (for reaction with this compound, if the biomolecule of interest is alkyne-modified) or cells metabolically labeled with an alkyne and reacted with this compound. This protocol assumes azide-modified cells and a DBCO-Cy5 probe for illustration.

-

Cell culture medium

-

PBS (or other imaging buffer)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells under conditions that promote the incorporation of an azide-modified metabolic precursor (e.g., an azido-sugar).

-

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed cell culture medium to remove any unincorporated precursor.

-

Prepare a solution of the DBCO-Cy5 probe in cell culture medium at a final concentration of 10-50 µM.

-

Add the probe-containing medium to the cells.

-

Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.[18]

-

-

Washing and Imaging:

Visualizing the Workflow and Mechanisms

To further clarify the processes described, the following diagrams illustrate the core mechanisms and a typical experimental workflow.

Conclusion

This compound stands as a testament to the power of chemical biology, offering a reliable and versatile solution for the fluorescent labeling of biomolecules. Its bright, far-red fluorescence, coupled with the efficiency and bioorthogonality of click chemistry, makes it an indispensable tool for a wide range of applications, from in vitro protein tracking to in vivo imaging. By understanding the core mechanisms and leveraging the detailed protocols provided, researchers can confidently employ this compound to illuminate the intricate workings of biological systems.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 10. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 13. chemscene.com [chemscene.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Detection of oligosaccharides labeled with cyanine dyes using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. docs.abcam.com [docs.abcam.com]

- 20. Yale Flow Cytometry Facility | Yale Research [research.yale.edu]

In-Depth Technical Guide: Spectroscopic Properties of Cy5-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the excitation and emission spectra of Cy5-PEG3-Azide, a near-infrared (NIR) fluorescent probe widely utilized in biological imaging and labeling. The document details its key spectral characteristics, a standardized protocol for spectral measurement, and its primary application in bioconjugation via click chemistry.

Core Spectroscopic and Physical Properties

This compound is a fluorescent dye characterized by its cyanine (B1664457) core, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. The cyanine dye is responsible for its strong absorption and fluorescence in the far-red region of the spectrum, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1][2] The hydrophilic PEG spacer enhances its solubility in aqueous media, a crucial feature for biological experiments.[1][2] The terminal azide functional group enables its covalent attachment to alkyne-modified molecules through a highly efficient and specific reaction known as click chemistry.[1]

Quantitative Data Summary

The spectral properties of this compound and related Cy5 derivatives are summarized below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

| Property | Value | Source |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | ~232,000 - 250,000 L·mol-1·cm-1 | |

| Recommended Laser Lines | 633 nm or 647 nm | |

| Solubility | DMSO, DMF, DCM; low in water | |

| Fluorescence pH Sensitivity | Insensitive from pH 4 to pH 10 |

Note: Spectral characteristics can be influenced by the solvent and the local molecular environment. The values provided are typical for the dye after conjugation.

Experimental Protocol: Determining Excitation and Emission Spectra

This section outlines a detailed methodology for measuring the fluorescence spectra of this compound using a fluorescence spectrophotometer (fluorometer).

Sample Preparation

Proper sample preparation is crucial to avoid artifacts such as the inner filter effect, which can distort spectral shapes and intensities.

-

Solvent Selection : Due to its low solubility in water, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer for the final measurement. The final concentration of the organic co-solvent should typically be kept low (e.g., <1%) to minimize its effect on the biomolecules under study.

-

Concentration : Prepare a dilute solution of the fluorophore. A good starting point is a concentration that yields an absorbance value of 0.05 to 0.1 at the excitation maximum. This low concentration helps prevent self-quenching and inner filter effects.

-

Blank Sample : Prepare a blank sample containing only the solvent or buffer used to dissolve the dye. This will be used to subtract background signals.

Instrument Configuration

Configure the fluorescence spectrophotometer for optimal signal detection.

-

Warm-up : Allow the instrument's light source (typically a Xenon arc lamp) to warm up for the manufacturer-recommended time to ensure stable output.

-

Cuvette : Use a clean quartz cuvette, as glass cuvettes absorb UV and some visible light.

-

Monochromator Slits : Adjust the excitation and emission monochromator slit widths. Wider slits increase signal intensity but decrease spectral resolution. A common starting point is a slit width of 5 nm for both monochromators.

Measurement Procedure

The process involves two main scans: an emission scan and an excitation scan.

-

Emission Spectrum Measurement :

-

Place the blank sample in the fluorometer and perform a scan to measure the background signal.

-

Set the excitation monochromator to the known absorption maximum of the dye (e.g., 646 nm).

-

Scan the emission monochromator across a wavelength range that brackets the expected emission peak (e.g., 650 nm to 750 nm).

-

Replace the blank with the Cy5 sample and repeat the scan under identical conditions.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement :

-

Set the emission monochromator to the determined emission maximum (e.g., 662 nm).

-

Scan the excitation monochromator across a wavelength range that brackets the expected absorption peak (e.g., 550 nm to 660 nm).

-

Perform scans for both the blank and the Cy5 sample.

-

Subtract the blank spectrum from the sample spectrum. The resulting spectrum should closely resemble the absorbance spectrum of the dye, and its peak represents the excitation maximum (λex).

-

Experimental Workflow Diagram

Caption: Workflow for fluorescence spectroscopy measurement.

Application in Bioconjugation: Click Chemistry

The azide group on this compound is specifically incorporated for "click chemistry," a term describing reactions that are highly efficient, specific, and biocompatible. The most common click reaction used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In this reaction, the azide moiety of this compound reacts with a terminal alkyne group on a target molecule (e.g., a protein, nucleic acid, or small molecule) in the presence of a copper(I) catalyst. This forms a stable, covalent triazole linkage, effectively labeling the target with the Cy5 fluorophore. This method is exceptionally useful in complex biological mixtures because the azide and alkyne groups are bio-orthogonal, meaning they do not react with native functional groups found in cells.

Click Chemistry Reaction Pathway

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

An In-depth Technical Guide to the Applications of Cy5-PEG3-Azide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG3-Azide, a versatile fluorescent probe, and its applications in advanced fluorescence microscopy techniques. We will delve into its chemical properties, detailed experimental protocols for its use in live-cell imaging and super-resolution microscopy, and strategies for optimizing its performance.

Introduction to this compound

This compound is a near-infrared fluorescent dye featuring a Cy5 core, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group.[1][2] The Cy5 fluorophore is a well-established cyanine (B1664457) dye known for its high extinction coefficient and emission in the far-red region of the spectrum, which minimizes autofluorescence from cellular components.[3] The hydrophilic PEG linker enhances the molecule's solubility in aqueous buffers and provides spatial separation between the dye and its target, reducing the likelihood of steric hindrance and fluorescence quenching.[1]

The key functionality of this probe lies in its terminal azide group, which enables its covalent attachment to alkyne-modified biomolecules via "click chemistry".[4][5] This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems.[5] Two primary forms of click chemistry are utilized with this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyde-azide cycloaddition (SPAAC).[2]

Core Properties and Quantitative Data

The selection of a fluorophore is critical for the success of any fluorescence microscopy experiment. The photophysical properties of this compound make it a robust choice for various imaging applications.

| Property | Value | References |

| Excitation Maximum (λex) | ~646 nm | [1][6] |

| Emission Maximum (λem) | ~662 nm | [1][6] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [6][7] |

| Quantum Yield (Φ) | ~0.2 | [8] |

| Solubility | DMSO, DMF, DCM; low solubility in water | [1][6] |

| Storage | -20°C, protected from light | [1][7] |

Key Applications in Fluorescence Microscopy

The unique properties of this compound make it suitable for a range of advanced imaging techniques aimed at visualizing and quantifying biomolecules in cells and tissues.

Live-Cell Imaging

Live-cell imaging allows for the study of dynamic cellular processes in real-time.[9] this compound is an excellent tool for live-cell imaging due to its cell permeability and the bioorthogonal nature of the click reaction, which minimizes cellular toxicity, particularly when using the copper-free SPAAC method.[10]

A common strategy for labeling proteins in live cells involves metabolic labeling.[11] Cells are first incubated with a modified amino acid containing an alkyne group, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.[12] Subsequently, the cells are treated with this compound, which specifically reacts with the alkyne-tagged proteins, allowing for their fluorescent visualization.

Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution technique that allows for imaging beyond the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.[13] Cy5 is a photoswitchable fluorophore, a key requirement for STORM, where individual molecules are sequentially activated and localized to reconstruct a high-resolution image.[13] By labeling target proteins with this compound, researchers can achieve precise localization and quantitative analysis of molecular distributions and densities.[12]

Experimental Protocols

The following are detailed protocols for the application of this compound in fluorescence microscopy.

Protocol for Live-Cell Protein Labeling and Imaging

This protocol outlines the metabolic labeling of proteins with an alkyne-containing amino acid followed by fluorescent labeling with this compound via SPAAC for live-cell imaging.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

L-Azidohomoalanine (AHA) or other alkyne-modified amino acid

-

Phosphate-buffered saline (PBS)

-

DBCO-functionalized alkyne (if using SPAAC with an azide-modified amino acid)

-

This compound

-

Live-cell imaging buffer (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

Metabolic Labeling: Replace the culture medium with a methionine-free medium supplemented with AHA (typically 25-50 µM). Incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

-

Washing: Gently wash the cells twice with warm PBS to remove unincorporated AHA.

-

SPAAC Reaction:

-

Prepare a stock solution of a DBCO-alkyne in DMSO.

-

Dilute the DBCO-alkyne in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Add the DBCO-alkyne solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound in pre-warmed complete culture medium to a final concentration of 1-10 µM.

-

Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted this compound.

-

Replace the PBS with a live-cell imaging buffer.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

-

Protocol for Super-Resolution Microscopy (STORM) of Labeled Proteins

This protocol describes the preparation of fixed cells labeled with this compound for STORM imaging.

Materials:

-

Cells cultured on high-precision coverslips

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against the protein of interest (if not using metabolic labeling)

-

Alkyne-modified secondary antibody

-

This compound

-

STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol)

-

STORM-capable microscope

Procedure:

-

Metabolic or Immunofluorescent Labeling:

-

Metabolic Labeling: Follow steps 1-4 of the live-cell imaging protocol to label proteins with this compound.

-

Immunofluorescence:

-

Fix cells with 4% PFA for 10 minutes.

-

Permeabilize with 0.1% Triton X-100 for 5 minutes.

-

Block with 3% BSA for 1 hour.

-

Incubate with primary antibody for 1 hour.

-

Incubate with alkyne-modified secondary antibody for 1 hour.

-

Perform a CuAAC reaction with this compound (see below).

-

-

-

CuAAC Reaction (for Immunofluorescence):

-

Prepare a click-reaction cocktail containing:

-

This compound (2-10 µM)

-

Copper(II) sulfate (B86663) (CuSO₄) (50-100 µM)

-

A copper ligand such as THPTA (250-500 µM)

-

A reducing agent like sodium ascorbate (B8700270) (2.5-5 mM)

-

-

Incubate cells with the cocktail for 30 minutes at room temperature, protected from light.

-

Wash cells thoroughly with PBS.

-

-

STORM Imaging:

-

Mount the coverslip with the prepared cells onto the microscope stage.

-

Add the STORM imaging buffer.

-

Use a high-power 647 nm laser to excite the Cy5 fluorophores and induce photoswitching.

-

Acquire a series of 10,000-50,000 frames with a short exposure time (e.g., 10-30 ms).

-

-

Data Analysis: Reconstruct the super-resolution image from the localized single-molecule events using appropriate software.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and the underlying principles of using this compound in fluorescence microscopy.

Caption: Workflow for live-cell imaging of proteins using this compound.

Caption: Workflow for STORM super-resolution imaging.

Caption: Labeling signaling proteins for dynamic tracking.

Troubleshooting and Optimization

Achieving high-quality images with this compound requires careful optimization of the experimental conditions.

Optimizing Signal-to-Noise Ratio:

-

Reduce Background: High background fluorescence can obscure the specific signal. To minimize this, ensure thorough washing after the click chemistry reaction to remove any unbound this compound.[3] Using a blocking buffer during immunofluorescence can also prevent non-specific antibody binding.[3]

-

Enhance Signal: The concentration of this compound should be optimized; too low a concentration will result in a weak signal, while too high a concentration can lead to increased background and potential aggregation.[3] For fixed samples, using an anti-fade mounting medium is crucial to prevent photobleaching during image acquisition.[3]

-

Autofluorescence: While Cy5 emits in the far-red where autofluorescence is generally lower, it is still important to include an unstained control to assess the level of endogenous fluorescence in your sample.[3]

Considerations for Live-Cell Imaging:

-

Toxicity: While SPAAC is generally considered non-toxic, the components of the CuAAC reaction, particularly copper, can be toxic to cells.[10] If CuAAC is necessary for live-cell imaging, it is crucial to use a copper-chelating ligand like THPTA and to minimize the incubation time and copper concentration.[14]

-

Phototoxicity: Prolonged exposure to high-intensity laser light can be damaging to live cells. It is important to use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology and drug development. Its favorable photophysical properties, combined with the specificity of click chemistry, enable the precise labeling and visualization of biomolecules in a variety of fluorescence microscopy applications. By following the detailed protocols and optimization strategies outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into complex biological processes at the molecular level.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry – Med Chem 101 [medchem101.com]

- 5. interchim.fr [interchim.fr]

- 6. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

- 7. N,N'-bis-(azide-PEG3)-Cy5, 2107273-46-9 | BroadPharm [broadpharm.com]

- 8. Image-Based Profiling in Live Cells Using Live Cell Painting. | Broad Institute [broadinstitute.org]

- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nano-imaging with Storm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Cy5-PEG3-Azide: An In-depth Technical Guide to Fluorescent Labeling of Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG3-Azide, a near-infrared fluorescent probe, and its application in the precise labeling of proteins and nucleic acids. We will delve into the core principles of cyanine (B1664457) dyes, the advantages of the PEG linker, and the versatility of azide-mediated click chemistry. Detailed experimental protocols for common labeling strategies are provided, along with quantitative data and visual workflows to empower researchers in their experimental design and execution.

Introduction to this compound

This compound is a specialized fluorescent molecule designed for the targeted labeling of biomolecules. It consists of three key components:

-

Cy5 (Cyanine5): A fluorescent dye that absorbs light in the far-red region of the spectrum and emits in the near-infrared. This property is highly advantageous for biological imaging as it minimizes autofluorescence from native cellular components, leading to a higher signal-to-noise ratio.[1]

-

PEG3 (Triethylene Glycol Linker): A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This linker enhances the water solubility of the entire molecule, which is crucial for reactions in aqueous biological buffers.[1][2] The PEG spacer also provides a flexible connection between the dye and the target biomolecule, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule.

-

Azide (B81097) (-N3) Group: A reactive chemical handle that enables the covalent attachment of the dye to a target molecule via "click chemistry". This method is known for its high efficiency, specificity, and biocompatibility.[1][3]

The combination of these features makes this compound a powerful tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the parent Cy5 dye.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~719.4 g/mol | |

| Purity | ≥95% | |

| Solubility | DMSO, DMF, DCM | |

| Storage Condition | -20°C |

Table 2: Spectroscopic Properties of Cy5

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.27 |

Principles and Experimental Protocols

The primary method for labeling with this compound is through click chemistry, which encompasses a set of highly efficient and specific bioorthogonal reactions. The two most common strategies are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used reaction that involves the formation of a stable triazole linkage between an azide (on the this compound) and a terminal alkyne-modified biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Figure 1: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the protein from copper-induced damage)

-

DMSO

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

-

Add this compound from a stock solution in DMSO. A 5-10 fold molar excess of the dye over the protein is a good starting point.

-

If using a ligand, add THPTA to the reaction mixture. A final concentration of 5 times that of the CuSO₄ is recommended.

-

-

Initiate the Reaction:

-

Add the CuSO₄ stock solution to a final concentration of 0.25-1 mM.

-

Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Gently mix the components.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~649 nm (for Cy5 concentration).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for labeling in living cells and organisms.

Figure 2: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration.

-

Add this compound from a stock solution in DMSO. A 2-5 fold molar excess of the dye is typically sufficient.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction kinetics can vary depending on the specific cyclooctyne and the accessibility of the modification site.

-

-

Purification:

-

Purify the labeled protein using a size-exclusion chromatography column as described for the CuAAC protocol.

-

-

Characterization:

-

Determine the degree of labeling as described for the CuAAC protocol.

-

Labeling of Nucleic Acids

A common strategy for labeling newly synthesized DNA is through the metabolic incorporation of an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (5-EdU). Cells are cultured in the presence of 5-EdU, which is incorporated into replicating DNA. The cells are then fixed and permeabilized, and the incorporated alkyne groups are detected using this compound via a CuAAC reaction.

Figure 3: General workflow for labeling nucleic acids with 5-EdU and this compound.

Materials:

-

Cells cultured on coverslips

-

5-ethynyl-2'-deoxyuridine (5-EdU)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (or individual components: CuSO₄, sodium ascorbate, and this compound in a suitable buffer)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Mounting medium with DAPI

Procedure:

-

Metabolic Labeling:

-

Incubate the cells with 5-EdU in their culture medium for the desired period (e.g., 10 µM for 1-2 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions or by combining CuSO₄, sodium ascorbate, and this compound in PBS.

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash the cells with wash buffer.

-

If desired, counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filters for Cy5 and DAPI.

-

Applications in Research and Drug Development

The ability to specifically label proteins and nucleic acids with this compound opens up a wide range of applications:

-

Proteomics: Visualizing the localization and dynamics of specific proteins within cells and tissues.

-

Drug Development: Tracking the biodistribution of antibody-drug conjugates (ADCs) or other targeted therapies.

-

Cell Biology: Studying cellular processes such as DNA replication, transcription, and protein synthesis.

-

Diagnostics: Developing highly sensitive and specific assays for the detection of biomarkers.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its near-infrared fluorescence properties, coupled with the efficiency and specificity of click chemistry, provide researchers with a robust method for a wide array of applications in basic research and drug development. The detailed protocols and data presented in this guide serve as a starting point for the successful implementation of this technology in the laboratory.

References

The Core of Connection: An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling precise chemical modifications within living organisms without interfering with native biochemical processes. At the forefront of this revolution is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful ligation technique that has become an indispensable tool in chemical biology, drug development, and materials science. This guide provides a comprehensive overview of the fundamental principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics to empower researchers in their scientific endeavors.

Core Principles of SPAAC: A Reaction Driven by Strain

SPAAC is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), resulting in the formation of a stable triazole linkage.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a metal-free reaction, a critical advantage for in vivo applications where the cytotoxicity of copper is a concern.[1][2] The driving force behind this remarkable reaction is the significant ring strain inherent in cyclooctyne, the smallest stable cyclic alkyne.[3][4] This strain is released upon the formation of the more stable triazole ring, dramatically lowering the activation energy of the reaction and allowing it to proceed rapidly and efficiently at physiological temperatures and pH.[5][6]

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and the azide functional groups are largely absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids.[] This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecular partners, enabling precise molecular labeling and engineering in complex biological environments.[1]

The Key Players: Cyclooctynes and Azides

The kinetics and efficiency of the SPAAC reaction are highly dependent on the specific structures of the cyclooctyne and, to a lesser extent, the azide.

A Menagerie of Cyclooctynes

A diverse array of cyclooctyne derivatives has been developed, each with unique properties related to reactivity, stability, and hydrophilicity. The choice of cyclooctyne is a critical consideration in experimental design.[4]

-

Dibenzocyclooctynes (DBCO or ADIBO): These are among the most reactive and widely used cyclooctynes due to their high ring strain.[3][8] They are often the preferred choice for applications requiring rapid kinetics.[9]

-

Bicyclo[6.1.0]nonyne (BCN): While generally exhibiting slower reaction kinetics with aliphatic azides compared to DBCO, BCN is smaller and less hydrophobic.[2][10] Interestingly, BCN can react faster than DBCO with aromatic azides.[10]

-

Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms can enhance the reactivity of the cyclooctyne.[5]

-

Other Derivatives: A variety of other cyclooctynes, including DIBO, BARAC, and cyclononynes, have also been synthesized to offer a range of reactivities and stabilities.[2][3][4]

The Versatile Azide

The azide functional group is small, stable, and relatively easy to introduce into biomolecules through metabolic labeling or chemical modification.[11] While the structure of the azide has a less pronounced effect on the reaction rate compared to the cyclooctyne, electronic properties can play a role. For instance, fluoroalkyl azides have been shown to exhibit accelerated reactivity with electron-rich cyclooctynes like BCN.[12]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k), which is influenced by the specific cyclooctyne and azide pairing, as well as reaction conditions such as solvent and temperature.

Comparative Reaction Rates of Common Cyclooctynes

The following tables summarize the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common benchmark for comparing reactivity.

Table 1: Second-Order Rate Constants for SPAAC of Various Cyclooctynes with Benzyl Azide.

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent System |

| DBCO | ~0.6 - 1.0[2] | Varied |

| DIBO | ~0.3 - 0.7[2] | Varied |

| BCN | ~0.06 - 0.1[2] | Varied |

| DIFO | 0.076[12] | Not specified |

| DIBAC | 0.31[12] | Not specified |

Note: Reaction rates can vary depending on the specific derivatives, temperature, and solvent system used.[2]

Table 2: Influence of Azide Structure on SPAAC Reaction Rates.

| Cyclooctyne | Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) |

| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) |

| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |

| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |

Data from[10]

Table 3: Effect of Solvent on SPAAC Reaction Rates with DBCO.

| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

| PBS | 7 | 25 | 0.32 - 0.85 |

| HEPES | 7 | 25 | 0.55 - 1.22 |

| DMEM | 7.4 | 37 | 0.59 - 0.97 |

| RPMI | 7.4 | 37 | 0.27 - 0.77 |

Data from[13]

Visualizing the Core Concepts

To provide a clearer understanding of the SPAAC reaction and its application, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Experimental Protocols

The following are detailed protocols for common applications of SPAAC in a research setting.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol outlines a general procedure for labeling a protein with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) dissolved in anhydrous DMSO or DMF (10 mM stock solution)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.

-

Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.[14]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[14]

-

Confirmation of Labeling: The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[15]

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and SPAAC

This protocol describes the labeling of cell surface glycans using a two-step process: metabolic incorporation of an azide-modified sugar followed by reaction with a DBCO-functionalized probe.

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

-

DBCO-conjugated fluorophore

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac4ManNAz in DMSO.

-

Add the Ac4ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[16]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed, serum-free culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS to remove any un-incorporated azide sugar.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[16]

-

-

Washing and Analysis:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

-

Conclusion: A Future Forged by Click Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as a cornerstone of modern chemical biology and drug development. Its bioorthogonality, efficiency, and catalyst-free nature have empowered researchers to explore and manipulate biological systems with unprecedented precision. As new generations of cyclooctynes with enhanced reactivity and stability continue to be developed, the applications of SPAAC are poised to expand even further, promising exciting new discoveries in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Protocol for Site-Specific Protein Labeling with Cy5-PEG3-Azide via Strain-Promoted Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction